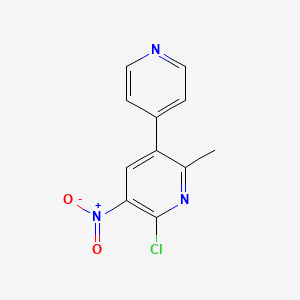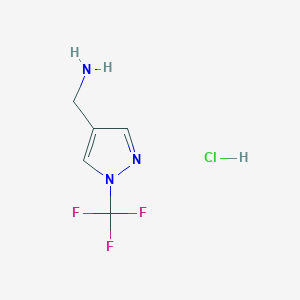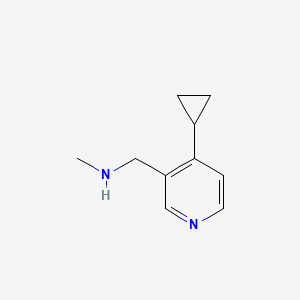![molecular formula C38H26N2O4 B13127163 1,4-Diamino-2,3-bis[([1,1'-biphenyl]-4-yl)oxy]anthracene-9,10-dione CAS No. 89868-56-4](/img/structure/B13127163.png)
1,4-Diamino-2,3-bis[([1,1'-biphenyl]-4-yl)oxy]anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis([1,1’-biphenyl]-4-yloxy)-1,4-diaminoanthracene-9,10-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central anthracene-9,10-dione core with two biphenyl groups attached via oxygen atoms at the 2 and 3 positions, and two amino groups at the 1 and 4 positions. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis([1,1’-biphenyl]-4-yloxy)-1,4-diaminoanthracene-9,10-dione typically involves multi-step organic reactions. One common method starts with the preparation of the anthracene-9,10-dione core, which is then functionalized with biphenyl groups through nucleophilic substitution reactions. The amino groups are introduced via amination reactions using suitable amine precursors under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of 2,3-Bis([1,1’-biphenyl]-4-yloxy)-1,4-diaminoanthracene-9,10-dione may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis([1,1’-biphenyl]-4-yloxy)-1,4-diaminoanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene-9,10-dione core to its corresponding dihydro derivatives.
Substitution: The biphenyl and amino groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydroanthracene derivatives, and various substituted biphenyl and amino compounds. These products can be further utilized in different applications or as intermediates in more complex synthetic pathways .
Applications De Recherche Scientifique
2,3-Bis([1,1’-biphenyl]-4-yloxy)-1,4-diaminoanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of advanced organic materials and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and diagnostics.
Medicine: Explored for its anticancer properties and as a photosensitizer in photodynamic therapy.
Mécanisme D'action
The mechanism of action of 2,3-Bis([1,1’-biphenyl]-4-yloxy)-1,4-diaminoanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting its function and leading to cell death. As a photosensitizer, it generates reactive oxygen species upon light activation, causing oxidative damage to cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Bis(4-methoxyphenyl)-1,4-diaminoanthracene-9,10-dione
- 2,3-Bis(4-chlorophenyl)-1,4-diaminoanthracene-9,10-dione
- 2,3-Bis(4-nitrophenyl)-1,4-diaminoanthracene-9,10-dione
Uniqueness
Compared to similar compounds, 2,3-Bis([1,1’-biphenyl]-4-yloxy)-1,4-diaminoanthracene-9,10-dione exhibits unique properties due to the presence of biphenyl groups, which enhance its electronic and steric characteristics. This makes it particularly suitable for applications in organic electronics and as a photosensitizer in medical treatments .
Propriétés
Numéro CAS |
89868-56-4 |
|---|---|
Formule moléculaire |
C38H26N2O4 |
Poids moléculaire |
574.6 g/mol |
Nom IUPAC |
1,4-diamino-2,3-bis(4-phenylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C38H26N2O4/c39-33-31-32(36(42)30-14-8-7-13-29(30)35(31)41)34(40)38(44-28-21-17-26(18-22-28)24-11-5-2-6-12-24)37(33)43-27-19-15-25(16-20-27)23-9-3-1-4-10-23/h1-22H,39-40H2 |
Clé InChI |
DGIOFEKIJGJHBO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C4=C(C(=C3OC5=CC=C(C=C5)C6=CC=CC=C6)N)C(=O)C7=CC=CC=C7C4=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6,7'-Bis(trifluoromethyl)-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B13127093.png)








![8-Bromopyrrolo[1,2-a]quinoxaline](/img/structure/B13127139.png)
![1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone](/img/structure/B13127141.png)
